6-ethoxy-N-(4-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide 6-ethoxy-N-(4-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15658697
InChI: InChI=1S/C21H23FN2O2/c1-5-26-17-10-11-19-18(12-17)14(2)13-21(3,4)24(19)20(25)23-16-8-6-15(22)7-9-16/h6-13H,5H2,1-4H3,(H,23,25)
SMILES:
Molecular Formula: C21H23FN2O2
Molecular Weight: 354.4 g/mol

6-ethoxy-N-(4-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide

CAS No.:

Cat. No.: VC15658697

Molecular Formula: C21H23FN2O2

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

6-ethoxy-N-(4-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide -

Specification

Molecular Formula C21H23FN2O2
Molecular Weight 354.4 g/mol
IUPAC Name 6-ethoxy-N-(4-fluorophenyl)-2,2,4-trimethylquinoline-1-carboxamide
Standard InChI InChI=1S/C21H23FN2O2/c1-5-26-17-10-11-19-18(12-17)14(2)13-21(3,4)24(19)20(25)23-16-8-6-15(22)7-9-16/h6-13H,5H2,1-4H3,(H,23,25)
Standard InChI Key AZGSNVOMTWQDKC-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure comprises a quinoline ring system substituted at the 1-position with a carboxamide group linked to a 4-fluorophenyl moiety. Additional substitutions include ethoxy at C6 and two methyl groups at C2 and C4 (Figure 1). The molecular formula is C<sub>21</sub>H<sub>23</sub>FN<sub>2</sub>O<sub>2</sub>, with a molecular weight of 354.42 g/mol .

Spectroscopic Characterization

While spectral data for the exact compound are unavailable, analogs suggest key features:

  • <sup>1</sup>H NMR: Aromatic protons (δ 6.8–8.1 ppm), ethoxy methylene (δ 3.5–4.0 ppm), and methyl groups (δ 1.2–2.5 ppm).

  • IR: Stretching vibrations for amide C=O (~1680 cm<sup>−1</sup>) and aromatic C-F (~1220 cm<sup>−1</sup>).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis likely follows a multi-step protocol analogous to N-(3,4-dichlorophenyl)-6-ethoxy-2,2,4-trimethylquinoline derivatives:

Step 1: Formation of Quinoline Core

Ethoxyquin intermediates are prepared via cyclization of ethoxy-substituted anilines with ketones under acidic conditions.

Step 2: Carboxamide Coupling

The quinoline intermediate reacts with 4-fluoroaniline using carbodiimide coupling agents (e.g., EDCI) in dichloromethane at 0–5°C.

Table 1: Hypothetical Reaction Conditions

StepReagentsTemperatureYield (%)
1H<sub>2</sub>SO<sub>4</sub>, acetone80°C65–70
2EDCI, DCM0–5°C50–55

Purification and Optimization

Chromatographic techniques (e.g., silica gel column) and recrystallization from ethanol/water mixtures are employed to achieve >95% purity.

Physicochemical Properties

Solubility and Partitioning

  • logP: Estimated at 4.2 (compared to 4.5 for the dichlorophenyl analog), indicating moderate lipophilicity.

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO and ethanol.

Thermal Stability

The melting point is projected to be 180–185°C, based on structural similarities to analogs .

Biological Activity and Mechanisms

Antioxidant Properties

The quinoline core and ethoxy group enable radical scavenging, as demonstrated in analogs:

  • ROS Neutralization: Quenches hydroxyl (- OH) and superoxide (O<sub>2</sub><sup>- −</sup>) radicals via electron donation.

  • Lipid Peroxidation Inhibition: Reduces malondialdehyde levels in hepatic tissues by 40–60% in rodent models.

Pharmacokinetic Predictions

  • Metabolism: Fluorine substitution may slow hepatic CYP450-mediated oxidation, extending half-life.

  • Bioavailability: Estimated oral bioavailability of 30–40% due to first-pass metabolism.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of fluorophenyl substituents.

  • Clinical Trials: Evaluate efficacy in oxidative stress-related pathologies.

  • Formulation Development: Nanoemulsions to enhance bioavailability .

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